An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,3,2-dithiastibolane
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,3,2-dithiastibolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted molecular structure and bonding characteristics of 2-Chloro-1,3,2-dithiastibolane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous organoarsenic and organoantimony compounds, alongside fundamental principles of inorganic chemistry. We will explore the probable synthetic pathways, predict the molecular geometry and key bonding parameters, and discuss the expected spectroscopic signatures for its characterization. This document aims to serve as a foundational resource for researchers interested in the synthesis and application of novel antimony-based heterocyclic compounds.
Introduction: The Rationale for Investigating 2-Chloro-1,3,2-dithiastibolane
Five-membered heterocyclic compounds are foundational scaffolds in a vast array of chemical and biological systems.[1][2] The incorporation of heavier p-block elements, such as antimony, into these ring systems introduces unique electronic and structural properties. 2-Chloro-1,3,2-dithiastibolane, a five-membered ring containing a sulfur-antimony-sulfur linkage, represents an intriguing yet underexplored molecular entity. The presence of a stereochemically active lone pair on the antimony atom, coupled with the potential for diverse reactivity at the antimony-chlorine bond, makes this compound a compelling target for synthetic exploration and a candidate for applications in catalysis and materials science. This guide will construct a detailed profile of this molecule based on established chemical principles and data from closely related structures.
Proposed Synthesis of 2-Chloro-1,3,2-dithiastibolane
The synthesis of 2-Chloro-1,3,2-dithiastibolane is predicted to follow a well-established route for the preparation of similar five-membered heterocycles containing a trivalent p-block element. This method involves the condensation reaction between antimony(III) chloride (SbCl₃) and 1,2-ethanedithiol.[3][4] The reaction proceeds via the elimination of two equivalents of hydrogen chloride (HCl).
Causality Behind Experimental Choices
The choice of antimony(III) chloride as the antimony source is predicated on its commercial availability and appropriate oxidation state. 1,2-ethanedithiol serves as the dithiol backbone to form the five-membered ring. The use of a non-protic solvent is crucial to prevent the hydrolysis of antimony(III) chloride, which readily forms antimony oxychlorides in the presence of water.[5] A base, such as triethylamine or pyridine, is incorporated to act as an HCl scavenger, driving the reaction to completion by neutralizing the acid byproduct. The reaction is typically performed at low temperatures to control its exothermic nature and minimize potential side reactions.
Experimental Protocol: A Self-Validating System
The following protocol is a proposed methodology for the synthesis of 2-Chloro-1,3,2-dithiastibolane.
Materials:
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Antimony(III) chloride (SbCl₃)
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1,2-ethanedithiol
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Triethylamine (Et₃N)
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Anhydrous diethyl ether (or other suitable non-protic solvent)
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Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 1,2-ethanedithiol and triethylamine in anhydrous diethyl ether.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of antimony(III) chloride in anhydrous diethyl ether.
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Slowly add the antimony(III) chloride solution to the stirred solution of 1,2-ethanedithiol and triethylamine via the dropping funnel over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
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Filter the reaction mixture under an inert atmosphere to remove the precipitate.
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Remove the solvent from the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Workflow Diagram:
Caption: Proposed synthetic workflow for 2-Chloro-1,3,2-dithiastibolane.
Predicted Molecular Structure and Bonding
The molecular structure of 2-Chloro-1,3,2-dithiastibolane is anticipated to be a five-membered ring in a non-planar conformation, likely an envelope or twist conformation, to minimize ring strain. The antimony atom is expected to exhibit a trigonal pyramidal geometry due to the presence of a stereochemically active 5s² lone pair of electrons, which is characteristic of Sb(III) compounds.[6][7]
Molecular Geometry Diagram
Caption: Predicted molecular structure of 2-Chloro-1,3,2-dithiastibolane.
Predicted Bonding Parameters
The following table summarizes the predicted bond lengths and angles for 2-Chloro-1,3,2-dithiastibolane, based on data from analogous compounds.
| Bond/Angle | Predicted Value | Basis for Prediction |
| Sb-Cl Bond Length | ~2.35 - 2.45 Å | In SbCl₃, the Sb-Cl bond length is approximately 2.33 Å.[7] In organoantimony compounds, this bond can be slightly longer. |
| Sb-S Bond Length | ~2.40 - 2.50 Å | Typical Sb-S single bond lengths fall within this range in various antimony-thiolate complexes. |
| C-S Bond Length | ~1.80 - 1.85 Å | Standard C-S single bond length. |
| C-C Bond Length | ~1.52 - 1.56 Å | Standard C-C single bond length in a five-membered ring. |
| Cl-Sb-S Angle | ~90 - 100° | Reflective of the trigonal pyramidal geometry around the antimony atom, influenced by the lone pair. |
| S-Sb-S Angle | ~90 - 95° | The bite angle of the dithiethane ligand will constrain this angle. |
| Sb-S-C Angle | ~95 - 105° | Typical for divalent sulfur in a five-membered ring. |
Spectroscopic Characterization
The characterization of 2-Chloro-1,3,2-dithiastibolane would rely on a combination of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the four methylene protons (-CH₂-CH₂-) of the ethanedithiol backbone. The exact chemical shift and multiplicity will depend on the ring conformation and the rates of any conformational exchange processes.
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¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the two equivalent methylene carbons, or two distinct signals if the ring conformation is locked on the NMR timescale.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy will be instrumental in identifying the key functional groups and bonds within the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| ν(C-H) | 2850 - 3000 | Stretching vibrations of the methylene groups. |
| ν(C-S) | 600 - 800 | Carbon-sulfur stretching modes. |
| ν(Sb-S) | 300 - 400 | Antimony-sulfur stretching vibrations. These are typically weak in the IR but may be stronger in the Raman spectrum.[2] |
| ν(Sb-Cl) | 250 - 350 | Antimony-chlorine stretching vibration. |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns. The presence of chlorine and antimony, with their characteristic isotopic distributions, will provide a definitive signature in the mass spectrum.
Conclusion and Future Outlook
While direct experimental data on 2-Chloro-1,3,2-dithiastibolane is currently unavailable, this in-depth technical guide provides a robust, predictive framework for its synthesis, structure, and characterization based on well-established chemical principles and data from analogous compounds. The synthesis is expected to be achievable through the condensation of antimony(III) chloride and 1,2-ethanedithiol. The molecule is predicted to adopt a non-planar, five-membered ring structure with a trigonal pyramidal antimony center.
The exploration of this and related antimony-containing heterocycles opens avenues for the development of novel materials with unique electronic properties and potential applications in catalysis. Future experimental work is necessary to validate these predictions and to fully elucidate the reactivity and potential of this intriguing molecule.
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